Cas no 66456-69-7 (ganglioside, GM4)
ganglioside, GM4 Chemical and Physical Properties
Names and Identifiers
-
- ganglioside, GM4
- MONOSIALOGANGLIOSIDE GM4 (BOVINE)
- GM4
- Ganglioside G7
- GM4-Ganglioside
- CID 117072647
- Ganglioside GM4
- Sialosylgalactosylceramide G(M4)
- N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide
- 66456-69-7
- GM4 Ganglioside
- Monosialoganglioside GM4 (egg) NH4+ salt
- G(M4) Ganglioside
-
- Inchi: 1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1
- InChI Key: HHWCOPBSANJMBY-IBIJVICQSA-N
- SMILES: O1[C@@H](C[C@@H]([C@H]([C@@H]1[C@H]([C@@H](CO)O)O)NC(C)=O)O)O[C@@H]1[C@H]([C@H](OCCNC(CCCCCCCCCCCCCCCCC)=O)O[C@H](CO)[C@@H]1O)O
Computed Properties
- Exact Mass: 736.47214023g/mol
- Monoisotopic Mass: 736.47214023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 51
- Rotatable Bond Count: 27
- Complexity: 934
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 237
- XLogP3: 3.8
ganglioside, GM4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 56-1119-35-500ug |
Monosialoganglioside GM4 (egg) NH4+ salt |
66456-69-7 | >98% | 500ug |
€650.00 | 2023-09-19 | |
| Larodan | 56-1119-35-500g |
Monosialoganglioside GM4 (egg) NH4+ salt |
66456-69-7 | >98% | 500g |
€650.00 | 2025-03-07 |
ganglioside, GM4 Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on ganglioside, GM4
Ganglioside GM4: A Comprehensive Overview
Gangliosides are a class of glycosphingolipids that play a crucial role in cellular signaling, membrane structure, and immune regulation. Among these, ganglioside GM4 (CAS No. 66456-69-7) has garnered significant attention due to its unique structural properties and diverse biological functions. This article delves into the latest research findings on ganglioside GM4, exploring its structure, biological roles, and potential therapeutic applications.
Ganglioside GM4 is a member of the ganglioside family, characterized by its glycan chain composition and linkage to a ceramide backbone. Structurally, it consists of a ceramide moiety linked to a sialic acid-containing oligosaccharide. The ceramide component provides hydrophobicity, while the glycan chain imparts hydrophilicity, making ganglioside GM4 an integral part of cellular membranes. Recent studies have highlighted the importance of its sialic acid residues in mediating interactions with various proteins and pathogens.
One of the most intriguing aspects of ganglioside GM4 is its role in immune regulation. Research has shown that it acts as a receptor for certain pathogens, such as viruses and bacteria, facilitating their entry into host cells. This dual role as both a structural component and an immune modulator underscores its complexity and significance in cellular biology. Moreover, ganglioside GM4 has been implicated in neurodegenerative diseases, including Alzheimer's disease, where it may contribute to amyloid-beta peptide aggregation.
Recent advancements in analytical techniques have enabled researchers to study ganglioside GM4 with unprecedented precision. For instance, mass spectrometry-based approaches have provided insights into its glycosylation patterns and post-translational modifications. These findings have not only enhanced our understanding of its structural diversity but also opened new avenues for therapeutic intervention.
In terms of therapeutic applications, ganglioside GM4 holds promise in the development of vaccines and immunotherapies. Its ability to bind to specific pathogens makes it a potential target for designing vaccines that elicit robust immune responses. Additionally, ongoing research is exploring its role in cancer biology, where it may serve as a biomarker for disease progression or a target for immunotherapy.
The synthesis and characterization of ganglioside GM4 have also been areas of active research. Chemists have developed novel methods to synthesize this compound with high purity and yield, enabling further studies into its biological functions. These synthetic approaches have been instrumental in advancing our understanding of its molecular interactions and pharmacological properties.
In conclusion, ganglioside GM4 (CAS No. 66456-69-7) is a multifaceted molecule with significant implications in cellular biology and medicine. Its unique structure, diverse biological roles, and potential therapeutic applications make it an area of continued research interest. As our understanding of this compound deepens, it is likely to pave the way for innovative treatments and diagnostic tools in the near future.
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